molecular formula C15H10ClNO2S B2581976 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338401-59-5

3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No.: B2581976
CAS No.: 338401-59-5
M. Wt: 303.76
InChI Key: BSYIQCVRXCEBJG-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a chemical compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzothiazine ring system substituted with a 4-chlorobenzyl group. Benzothiazine derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the condensation of 4-chlorobenzyl chloride with 2-aminobenzenethiol, followed by cyclization to form the benzothiazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-benzothiazine-2,4(3H)-dione: Lacks the 4-chlorobenzyl group and has different biological activities.

    3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione: Substituted with a methyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.

    3-(4-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione: Contains a fluorine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of the 4-chlorobenzyl group in 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione imparts unique chemical and biological properties to the compound. This substitution can enhance its potency as an enzyme inhibitor and improve its pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)20-15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYIQCVRXCEBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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